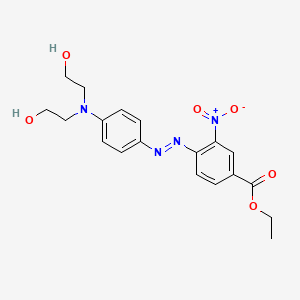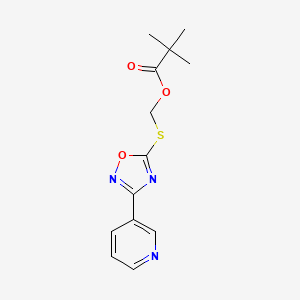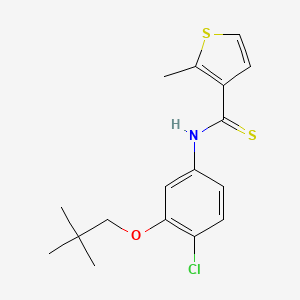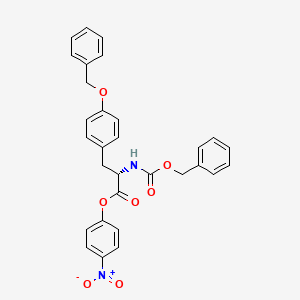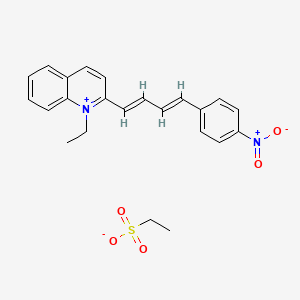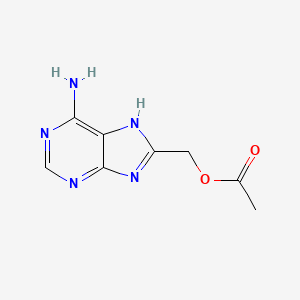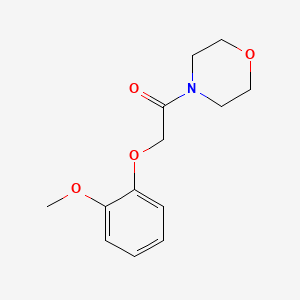
Morpholine, 4-((2-methoxyphenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((2-methoxyphenoxy)acetyl)- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine with both amine and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including 4-((2-methoxyphenoxy)acetyl)-morpholine, typically involves the reaction of morpholine with appropriate acylating agents. One common method involves the reaction of morpholine with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of morpholine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-((2-methoxyphenoxy)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-((2-methoxyphenoxy)acetyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of morpholine, 4-((2-methoxyphenoxy)acetyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or biological target being studied .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound with similar chemical properties but lacking the 4-((2-methoxyphenoxy)acetyl) group.
Piperidine: Another heterocyclic amine with similar reactivity but different structural features.
Tetrahydrofuran: An ether with similar solvent properties but lacking the amine functionality.
Uniqueness
Morpholine, 4-((2-methoxyphenoxy)acetyl)- is unique due to the presence of the 2-methoxyphenoxyacetyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential bioactivity compared to other morpholine derivatives .
Propiedades
Número CAS |
148183-92-0 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-11-4-2-3-5-12(11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Clave InChI |
OUTYRLUDFMQDHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


